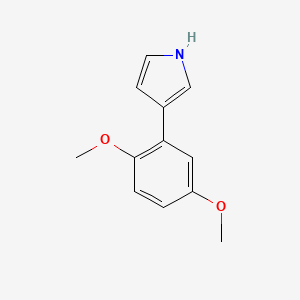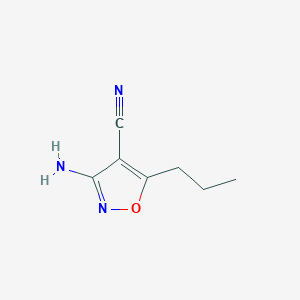
3-Amino-5-propylisoxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-propylisoxazole-4-carbonitrile: is a heterocyclic compound that contains an isoxazole ring substituted with an amino group at the 3-position, a propyl group at the 5-position, and a nitrile group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-propylisoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of malononitrile with hydroxylamine hydrochloride and a suitable aldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-propylisoxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The propyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Nitro derivatives of the isoxazole ring.
Reduction: Amine derivatives with the nitrile group converted to an amine.
Substitution: Various alkyl or aryl-substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: 3-Amino-5-propylisoxazole-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of various pathogenic microorganisms .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its derivatives are explored for their potential use as herbicides and fungicides .
Mechanism of Action
The mechanism of action of 3-Amino-5-propylisoxazole-4-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The nitrile group can also interact with nucleophiles in biological systems, leading to the formation of covalent bonds with target proteins .
Comparison with Similar Compounds
5-Amino-1H-pyrazole-4-carbonitrile: Similar in structure but contains a pyrazole ring instead of an isoxazole ring.
5-Amino-isoxazole-4-carbonitrile: Lacks the propyl group at the 5-position.
Uniqueness: 3-Amino-5-propylisoxazole-4-carbonitrile is unique due to the presence of the propyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions with biological targets .
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-amino-5-propyl-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-2-3-6-5(4-8)7(9)10-11-6/h2-3H2,1H3,(H2,9,10) |
InChI Key |
QWPSYVRFFSYIHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NO1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B12876136.png)
![2,4-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12876137.png)
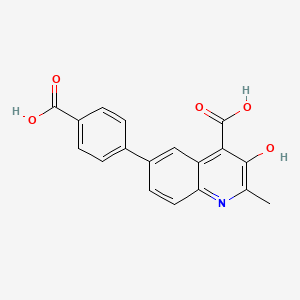
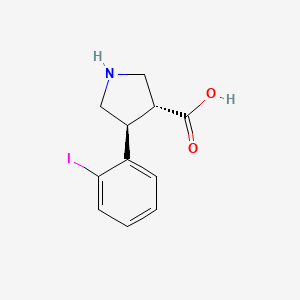
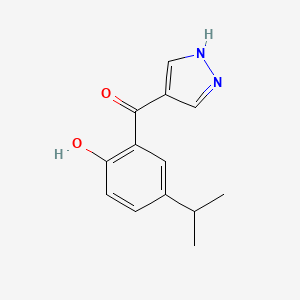
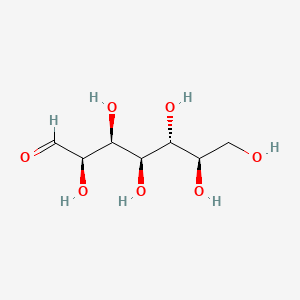
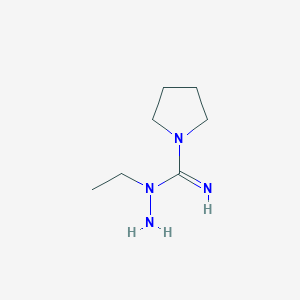
![2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876183.png)
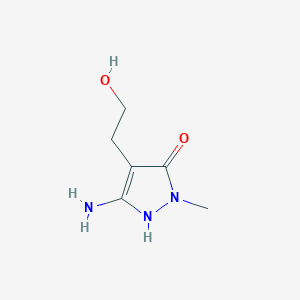
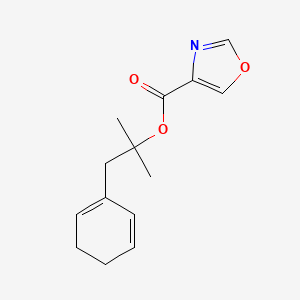
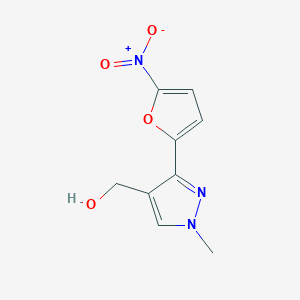
![2-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B12876196.png)

